An In-Depth Technical Guide to 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Synthesis, Polymerization, and Applications in Drug Delivery
An In-Depth Technical Guide to 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Synthesis, Polymerization, and Applications in Drug Delivery
This technical guide provides a comprehensive overview of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU), a key monomer in the development of advanced polymer-based drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, polymerization behavior, and its pivotal role in creating acid-labile, biocompatible materials.
Introduction: The Significance of Spiroacetal Moieties in Polymer Chemistry
The architecture of a polymer network is a critical determinant of its physical, chemical, and biological properties. Crosslinking agents, in particular, dictate the network's density, mechanical strength, and degradation profile. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a unique crosslinking comonomer distinguished by its central spiroacetal core. This bicyclic structure imparts a specific stereochemistry that influences the resulting polymer network.[1]
The primary advantage of incorporating DVTOSU into a polymer matrix lies in the acid-sensitive nature of the spiroacetal linkage. This feature enables the design of "smart" polymers that are stable at physiological pH but readily degrade in acidic environments, such as those found in tumor tissues or within the endo-lysosomal compartments of cells. This targeted degradation mechanism is highly desirable for the controlled release of therapeutic agents.[2] This guide will delve into the fundamental aspects of DVTOSU, from its synthesis and characterization to its application in stimuli-responsive drug delivery systems.
Chemical Properties and Characterization of DVTOSU
DVTOSU is a white crystalline solid, though it is often supplied as a liquid due to its tendency to supercool.[3] Its bicyclic structure is formed around a central quaternary spiro carbon atom.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₄ | [4] |
| Molecular Weight | 212.24 g/mol | [4] |
| Melting Point | 43-46 °C | [5] |
| Boiling Point | 108-110 °C at 2 mmHg | [5] |
| Density | 1.251 g/mL at 25 °C | [5] |
| Appearance | White crystalline powder or liquid | [3][6] |
Spectroscopic Characterization
The structural integrity and purity of DVTOSU are typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The ¹H NMR spectrum of DVTOSU exhibits characteristic signals for the vinyl protons and the protons of the spiroacetal rings.[7][8] Similarly, the ¹³C NMR spectrum provides key information about the carbon framework of the molecule.
// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-1.2,0.6!"]; C2 [label="C", pos="-2.2,0!"]; O2 [label="O", pos="-1.2,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.2,-0.6!"]; O3 [label="O", pos="2.2,0!"]; C5 [label="C", pos="1.2,0.6!"]; O4 [label="O", pos="0,1.2!"]; C6 [label="C", pos="-2.9,0.9!"]; C7 [label="C", pos="-3.9,0.5!"]; C8 [label="C", pos="2.9,0.9!"]; C9 [label="C", pos="3.9,0.5!"];
// Spiro carbon C_spiro [label="C", pos="0,0!"];
// Ring 1 C_spiro -- O1; O1 -- C2; C2 -- O2; O2 -- C_spiro; C2 -- C6; C6 -- C7;
// Ring 2 C_spiro -- O4; O4 -- C5; C5 -- O3; O3 -- C_spiro; C5 -- C8; C8 -- C9;
// Divinyl groups C6 [label="CH"]; C7 [label="=CH₂"]; C8 [label="CH"]; C9 [label="=CH₂"];
// Other atoms C2 [label="CH₂"]; O1 [label="O"]; O2 [label="O"]; C5 [label="CH₂"]; O3 [label="O"]; O4 [label="O"]; }
Figure 1: Chemical structure of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane.
Synthesis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
DVTOSU is synthesized via the acid-catalyzed condensation of pentaerythritol with acrolein. This reaction forms the spiroacetal structure.
Figure 2: Synthesis pathway of DVTOSU.
Experimental Protocol: Synthesis of DVTOSU
The following protocol outlines a general procedure for the synthesis of DVTOSU.
Materials:
-
Pentaerythritol
-
Acrolein
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add pentaerythritol, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and slowly add acrolein dropwise.
-
Continue refluxing and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure DVTOSU.[3]
Polymerization Methodologies
DVTOSU can be copolymerized with a variety of vinyl monomers via free-radical polymerization to introduce acid-labile crosslinks into the polymer network. The choice of polymerization technique (e.g., solution, emulsion, dispersion) depends on the comonomer and the desired properties of the final material.[2][9]
Figure 3: General workflow for the radical polymerization of DVTOSU.
Experimental Protocol: Radical Solution Copolymerization of 2-Hydroxyethyl Methacrylate (HEMA) and DVTOSU
This protocol describes the synthesis of a hydrogel based on HEMA crosslinked with DVTOSU.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
1,4-Dioxane (solvent)
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve the desired amounts of HEMA and DVTOSU in 1,4-dioxane.
-
Add AIBN as the radical initiator.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 75°C under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction at this temperature for a specified period (e.g., 17 hours).
-
After polymerization, precipitate the resulting copolymer in a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.[10]
Acid-Catalyzed Degradation: The Key to Controlled Release
The spiroacetal linkages within the DVTOSU crosslinked polymers are susceptible to hydrolysis under acidic conditions, leading to the degradation of the polymer network. This process is highly pH-dependent, with the rate of hydrolysis increasing significantly as the pH decreases.
Figure 4: Mechanism of acid-catalyzed hydrolysis of the spiroacetal crosslink.
The hydrolysis mechanism involves the protonation of one of the acetal oxygen atoms, which facilitates the cleavage of a carbon-oxygen bond and the opening of one of the rings. Subsequent attack by water leads to the complete breakdown of the spiroacetal crosslink, resulting in the degradation of the polymer network and the release of any encapsulated therapeutic agent.
Applications in Drug Delivery
The acid-degradable nature of DVTOSU-crosslinked polymers makes them highly attractive for various drug delivery applications, particularly for therapies requiring targeted release in acidic microenvironments.
pH-Responsive Drug Release
Polymers incorporating DVTOSU have been successfully utilized for the controlled release of various drugs, including the non-steroidal anti-inflammatory drug (NSAID) indomethacin and the antibiotic norfloxacin.[1][11]
-
Indomethacin Delivery: Hydrogels based on poly(2-hydroxyethyl methacrylate-co-DVTOSU) have been investigated for the oral delivery of indomethacin. These systems exhibit pH-dependent swelling and drug release, with enhanced release at lower pH values, which is advantageous for delivery to the stomach or inflamed tissues.[11][12] In vitro release studies have demonstrated the controlled release of indomethacin from these polymer networks.[12]
-
Norfloxacin Delivery: Copolymers of N,N-dimethylacrylamide and DVTOSU have been formulated into multi-membrane hydrogels for the delivery of norfloxacin.[1] These hydrogels show good biocompatibility and can be designed to provide sustained release of the antibiotic.
| Drug | Polymer System | Key Findings | References |
| Indomethacin | poly(HEMA-co-DVTOSU) | pH-sensitive swelling and release; potential for oral delivery. | [11][12] |
| Norfloxacin | poly(DMA-co-DVTOSU) | Biocompatible multi-membrane hydrogels for sustained release. | [1] |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling DVTOSU. It is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed information on handling, storage, and potential hazards.
Conclusion
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a versatile and valuable comonomer for the synthesis of advanced, stimuli-responsive polymers. Its unique spiroacetal structure provides a mechanism for acid-catalyzed degradation, enabling the development of sophisticated drug delivery systems capable of targeted release in acidic environments. The ability to tailor the properties of DVTOSU-containing polymers through the choice of comonomers and polymerization techniques opens up a wide range of possibilities for future innovations in drug delivery and biomaterials science.
References
Sources
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- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. 3,9-BIS(3-AMINOPROPYL)-2,4,8,10-TETRAOXASPIRO[5.5]UNDECANE(21587-74-6) 1H NMR spectrum [chemicalbook.com]
- 4. 3,9-Divinyl-2,4,8,10-Tetraoxaspiro[5.5]undecane | 78-19-3 | FD33162 [biosynth.com]
- 5. Development and Characterization of PLGA Nanoparticle-Laden Hydrogels for Sustained Ocular Delivery of Norfloxacin in the Treatment of Pseudomonas Keratitis: An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 7. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane(78-19-3) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Indomethacin-loaded polymer nanocarriers based on poly(2-hydroxyethyl methacrylate-co-3,9-divinyl-2,4,8,10-tetraoxaspiro (5.5) undecane): preparation, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indomethacin uptake into poly(2-hydroxyethyl methacrylate-co-3,9-divinyl-2,4,8,10-tetraoxaspiro [5.5]-undecane) network: In vitro and in vivo controlled release study - PubMed [pubmed.ncbi.nlm.nih.gov]
